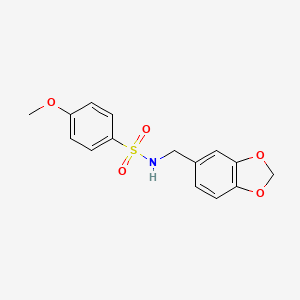

![molecular formula C7H4N4 B2938900 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile CAS No. 1211540-09-8](/img/structure/B2938900.png)

7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile: is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a nitrile group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

The primary targets of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile are Bcl2 anti-apoptotic protein and PAK4 . Bcl2 is a protein that prevents apoptosis, or programmed cell death . PAK4 is a kinase that plays a crucial role in various signal pathways and tumor progression .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. The compound shows promising binding affinities against Bcl2 . It also inhibits PAK4 . This interaction leads to changes in gene expression levels, with up-regulation of P53, BAX, DR4, and DR5, and down-regulation of Bcl2, Il-8, and CDK4 .

Biochemical Pathways

The compound affects the apoptosis pathway by interacting with Bcl2 and PAK4 . This leads to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . The result is an increase in the activity of pro-apoptotic proteins like Caspase 8 and BAX, and a decrease in the activity of anti-apoptotic proteins like Bcl2 .

Pharmacokinetics

The compound has been found to have high bioavailability .

Result of Action

The interaction of this compound with its targets leads to several molecular and cellular effects. It causes cell cycle arrest at the G1/S phase in MCF7 cells . It also induces apoptotic death of MCF7 cells . Additionally, there is a significant increase in the percentage of fragmented DNA in cells treated with this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been found to be stable under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential to maintain its efficacy and stability .

Biochemical Analysis

Biochemical Properties

For instance, some derivatives have shown inhibitory activity against P21-Activated Kinase 4 (PAK4), a kinase associated with various signaling pathways and tumor progression .

Cellular Effects

In cellular contexts, 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile and its derivatives have shown potential anticancer activity. For example, certain derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1 . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Studies on similar compounds suggest that they may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Similar compounds have shown promising results in preclinical studies .

Metabolic Pathways

Pyrrolopyrimidine derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, a seven-step synthesis from dimethyl malonate has been reported, yielding the desired compound with an overall yield of 31% . Another method involves the use of microwave techniques to introduce chlorine atoms at specific positions on the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile undergoes various chemical reactions, including:

Electrophilic substitution reactions: These reactions involve the substitution of an electrophile on the pyrimidine ring.

Nucleophilic aromatic substitution: This reaction type is common for compounds with electron-withdrawing groups like nitriles.

Suzuki coupling reactions: These reactions are used to form carbon-carbon bonds by coupling aryl or vinyl boronic acids with halides.

Common Reagents and Conditions:

Cyclopentylamine, DIPEA, EtOAc: Used in the initial steps of synthesis.

CuCl, 6-methylpicolinic acid, NaI, K2CO3, DMSO: Employed in the formation of intermediates.

HCl concn, THF: Used for specific reaction steps.

Oxone, DMF: Utilized for oxidation reactions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Chemistry: In chemistry, 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile serves as a versatile building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown potential in the development of kinase inhibitors, which are crucial in cancer therapy. It has been identified as a potent inhibitor of enzymes like P21-activated kinase 4 (PAK4), which is associated with various cancers . Additionally, it has applications in the treatment of inflammatory diseases and as a scaffold for developing new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .

Comparison with Similar Compounds

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is similar in structure but contains a chlorine atom at the 4-position.

Pyrimidine derivatives: These compounds share the pyrimidine ring structure and are widely used in the development of anticancer agents.

Uniqueness: 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is unique due to its fused ring system and the presence of a nitrile group, which enhances its reactivity and potential for forming diverse derivatives. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound in drug discovery .

Properties

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXHGUNTDXWPJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=NC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-hydroxy-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B2938821.png)

![7,9-dimethyl-1-pentyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2938824.png)

![2-[1-(1H-indazol-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetic acid](/img/structure/B2938828.png)

![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2938829.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2938833.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2938835.png)

![4-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2938836.png)

![8-(2-Hydroxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2938837.png)

![1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2938838.png)